Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound featuring an imidazolidinone core, a benzoate ester, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The key steps include:
Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The imidazolidinone core can interact with enzymes, potentially inhibiting their activity. The pyridine moiety can facilitate binding to nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate: shares similarities with other imidazolidinone derivatives and benzoate esters.
Imidazole Derivatives: These compounds also feature a nitrogen-containing heterocycle and have similar biological activities.
Benzoate Esters: Compounds like methyl benzoate share the ester functional group and are used in similar applications.
Uniqueness
What sets this compound apart is the combination of the imidazolidinone core with the pyridine moiety and benzoate ester. This unique structure allows for diverse chemical reactivity and a wide range of applications in different fields.
Properties
Molecular Formula |
C26H24N4O5 |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H24N4O5/c1-2-35-25(33)19-10-12-20(13-11-19)28-23(31)15-22-24(32)30(21-8-4-3-5-9-21)26(34)29(22)17-18-7-6-14-27-16-18/h3-14,16,22H,2,15,17H2,1H3,(H,28,31) |
InChI Key |
AMDDAZZMNDIXBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CN=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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